molecular formula C11H13ClFNO3S B2412528 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477889-61-5

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2412528
CAS No.: 477889-61-5
M. Wt: 293.74
InChI Key: GSVXVOJOSUCXHP-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is a synthetic organic compound characterized by the presence of a thiazinane ring substituted with a 2-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with thiazinane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the product. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride
  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Chloro-4-fluorobenzyl bromide

Uniqueness

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO3S/c12-11-7-10(13)2-1-9(11)8-17-14-3-5-18(15,16)6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVXVOJOSUCXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333144
Record name 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477889-61-5
Record name 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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